Prulifloxacine-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

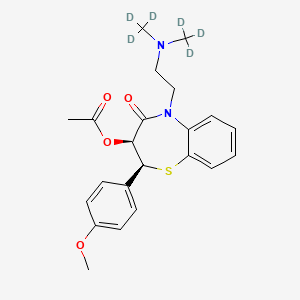

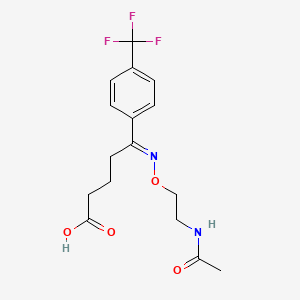

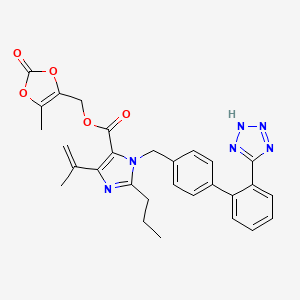

Prulifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of susceptible bacterial infections . It is a prodrug which is metabolized in the body to the active compound ulifloxacin . The molecular formula of Prulifloxacin-d8 is C21H12D8FN3O6S and its molecular weight is 469.51 .

Chemical Reactions Analysis

Prulifloxacin forms a blue colored chromogen due to the reaction with Folin-ciocalteu reagent in the presence of sodium carbonate . It also forms a blood-red colored complex resulting from the reaction with ortho-phenanthroline and 2, 2’- bipyridyl .Applications De Recherche Scientifique

1. Traitement des infections des voies respiratoires et urinaires La prulifloxacine est un antibiotique fluoroquinolone qui a été approuvé dans plusieurs pays européens pour le traitement des infections des voies urinaires basses et des exacerbations de la bronchite chronique .

2. Traitement des infections au-delà des voies respiratoires et urinaires La prulifloxacine a des utilisations potentielles au-delà des infections des voies respiratoires et urinaires. Elle a été examinée pour son utilisation dans le traitement d'autres types d'infections .

3. Traitement de la prostatite et des infections liées à la biopsie de la prostate La prulifloxacine a été utilisée dans le traitement de la prostatite et des infections liées à la biopsie de la prostate .

Traitement des infections gynécologiques

La prulifloxacine a été utilisée dans le traitement des infections gynécologiques .

5. Traitement de l'ostéomyélite et des infections des tissus mous La prulifloxacine a été utilisée dans le traitement de l'ostéomyélite et des infections des tissus mous .

Traitement des infections du pied diabétique

La prulifloxacine a été utilisée dans le traitement des infections du pied diabétique .

7. Antimicrobien contre les biofilms et les cellules persistantes de Pseudomonas aeruginosa La prulifloxacine a été repositionnée comme antimicrobien contre les biofilms et les cellules persistantes de Pseudomonas aeruginosa . Elle a montré une activité bactéricide significative contre P. aeruginosa et a un grand potentiel comme alternative pour le traitement des infections réfractaires causées par P. aeruginosa biofilms and persister cells .

Utilisation en chimie analytique

La prulifloxacine a été utilisée en chimie analytique, en particulier dans les méthodes de chromatographie liquide haute performance (CLHP). Par exemple, elle a été utilisée dans une méthode RP-CLHP validée pour le dosage de la prulifloxacine dans les produits pharmaceutiques commercialisés .

Mécanisme D'action

Target of Action

Prulifloxacin-d8, like its parent compound Prulifloxacin, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an ideal target for antibacterial drugs .

Mode of Action

Prulifloxacin-d8 inhibits the activity of DNA gyrase, preventing bacterial DNA replication, transcription, repair, and recombination . This inhibition interferes with the bacteria’s ability to replicate and repair its DNA, leading to cell death . This makes Prulifloxacin-d8 a bactericidal drug .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase . This inhibition disrupts the supercoiling process, which is crucial for DNA replication and transcription .

Pharmacokinetics

Prulifloxacin, the parent compound of Prulifloxacin-d8, is a prodrug that is metabolized in the body to the active compound ulifloxacin Prulifloxacin is known to be metabolized by esterases to ulifloxacin, with an elimination half-life of 77 to 89 hours . It is excreted both renally and fecally .

Result of Action

The result of Prulifloxacin-d8’s action is the death of the bacterial cell. By inhibiting DNA gyrase, the drug prevents the bacteria from replicating and repairing its DNA, leading to cell death . This makes Prulifloxacin-d8 effective against a variety of susceptible bacterial infections .

Action Environment

Environmental factors can play a significant role in the development and spread of antibiotic resistance . Factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to the development and spread of antibiotic resistance .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Prulifloxacin-d8 plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA replication. It interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, repair, and recombination. By binding to these enzymes, prulifloxacin-d8 prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial cell division and leading to cell death. This interaction is essential for its antibacterial properties .

Cellular Effects

Prulifloxacin-d8 exerts various effects on different types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, prulifloxacin-d8 can influence cell signaling pathways and gene expression. It has been observed to affect the expression of genes involved in the stress response and apoptosis. Additionally, prulifloxacin-d8 can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of prulifloxacin-d8 involves its conversion to ulifloxacin, which then binds to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, prulifloxacin-d8 prevents the relaxation of supercoiled DNA, leading to the inhibition of DNA synthesis and bacterial cell death. This mechanism is similar to other fluoroquinolones, which are known for their bactericidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of prulifloxacin-d8 can change over time. The stability of prulifloxacin-d8 is influenced by factors such as temperature, pH, and exposure to light. Over time, prulifloxacin-d8 can degrade, leading to a decrease in its antibacterial activity. Long-term studies have shown that prulifloxacin-d8 can have persistent effects on cellular function, including prolonged inhibition of bacterial growth and changes in gene expression .

Dosage Effects in Animal Models

The effects of prulifloxacin-d8 vary with different dosages in animal models. At low doses, prulifloxacin-d8 effectively inhibits bacterial growth without causing significant toxicity. At higher doses, prulifloxacin-d8 can cause adverse effects such as gastrointestinal disturbances, neurotoxicity, and hepatotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Prulifloxacin-d8 is metabolized in the body through hydrolysis by esterases to form ulifloxacin, the active metabolite. Ulifloxacin is further metabolized by the liver and excreted primarily through the kidneys. The metabolic pathways of prulifloxacin-d8 involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation. These metabolic processes are crucial for the elimination of prulifloxacin-d8 from the body .

Transport and Distribution

Prulifloxacin-d8 is transported and distributed within cells and tissues through various mechanisms. It is absorbed from the gastrointestinal tract and distributed to different tissues, including the liver, kidneys, and lungs. Prulifloxacin-d8 can cross cellular membranes and accumulate in bacterial cells, where it exerts its antibacterial effects. The distribution of prulifloxacin-d8 is influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of prulifloxacin-d8 is primarily within the cytoplasm and nucleus of bacterial cells. It targets the bacterial DNA gyrase and topoisomerase IV enzymes, which are located in the cytoplasm. Additionally, prulifloxacin-d8 can localize to the nucleus, where it interacts with DNA and inhibits its replication. The subcellular localization of prulifloxacin-d8 is essential for its antibacterial activity and effectiveness in treating bacterial infections .

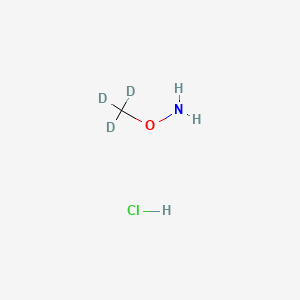

Propriétés

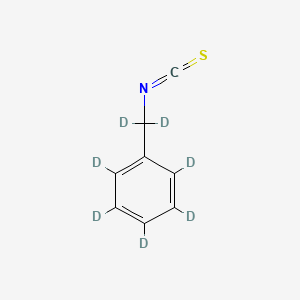

| { "Design of the Synthesis Pathway": "The synthesis of Prulifloxacin-d8 can be achieved through the deuteration of Prulifloxacin. This can be accomplished by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Prulifloxacin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Prulifloxacin-d8 involves the deuteration of Prulifloxacin using deuterated reagents.", "The reaction can be carried out by using deuterated solvents and reagents in the synthesis process.", "The deuterated reagents can be added to the reaction mixture in a stepwise manner to ensure complete deuteration of the molecule.", "The reaction mixture can be purified using standard purification techniques such as chromatography to obtain Prulifloxacin-d8 in pure form." ] } | |

Numéro CAS |

1246819-37-3 |

Formule moléculaire |

C21H20FN3O6S |

Poids moléculaire |

469.513 |

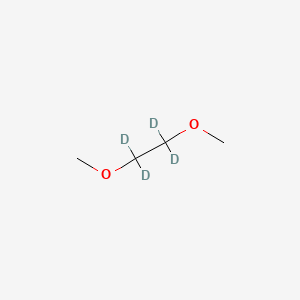

Nom IUPAC |

6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |

Clé InChI |

PWNMXPDKBYZCOO-SQUIKQQTSA-N |

SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |

Synonymes |

6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; NM 441-d8; Quisnon-d8; Sword-d8; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)

![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)